

N-(3-aminophenyl)sulfamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-(3-aminophenyl)sulfamide

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Introduction

N-(3-aminophenyl)sulfamide, also known as *N*-(3-aminophenyl)sulfuric diamide, is an organic compound belonging to the sulfonamide class. Sulfonamides are a well-established group of compounds with a broad range of applications in medicinal chemistry, most notably as antimicrobial agents. This technical guide provides a detailed overview of the known chemical properties of **N-(3-aminophenyl)sulfamide**, outlines general experimental protocols for its synthesis and characterization, and illustrates its presumed mechanism of action based on the established activities of the sulfonamide functional group.

Chemical Properties

While specific experimental data for **N-(3-aminophenyl)sulfamide** is not extensively reported in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

Table 1: Chemical and Physical Properties of **N-(3-aminophenyl)sulfamide**

Property	Value	Source
Molecular Formula	C ₆ H ₉ N ₃ O ₂ S	[1][2]
Molecular Weight	187.22 g/mol	[1][2]
Appearance	Not explicitly reported; likely a solid at room temperature.	
Melting Point	Data not available.	
Boiling Point	Data not available.	
Solubility	Data not available. Solubility in common organic solvents is expected.	
CAS Number	145878-34-8	

Spectroscopic Characterization

Detailed experimental spectra for **N-(3-aminophenyl)sulfamide** are not readily available. However, based on the known spectral characteristics of related sulfonamide compounds, the following key signals can be anticipated[3][4][5]:

Infrared (IR) Spectroscopy:

- N-H stretching (amine): Two distinct bands are expected in the region of 3400-3200 cm⁻¹, characteristic of a primary amine.
- N-H stretching (sulfonamide): A band in the region of 3300-3200 cm⁻¹ is anticipated.
- S=O stretching (sulfonamide): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.
- Aromatic C-H stretching: Bands above 3000 cm⁻¹.
- Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR):

- Aromatic protons: A complex multiplet pattern is expected in the aromatic region (typically δ 6.5-8.0 ppm).
- Amine protons ($-\text{NH}_2$): A broad singlet is expected, the chemical shift of which can be solvent-dependent.
- Sulfonamide proton ($-\text{SO}_2\text{NH}-$): A singlet is expected, which may also be broad and solvent-dependent.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N-(3-aminophenyl)sulfamide** is not described in the reviewed literature. However, a general and plausible synthetic route can be derived from standard methods for the preparation of sulfonamides. The most common approach involves the reaction of a sulfonyl chloride with an amine.

General Synthesis of N-Aryl Sulfonamides:

This protocol describes a representative procedure for the synthesis of an N-aryl sulfonamide from an arylamine and a sulfonyl chloride.

Materials:

- m-Phenylenediamine
- Sulfonyl chloride (SO_2Cl_2) or Chlorosulfonic acid (ClSO_3H)
- Ammonia (aqueous or gaseous)
- Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
- Base (e.g., pyridine, triethylamine)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine

- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

- Formation of the Sulfonyl Chloride (Conceptual): The synthesis would likely start from m-phenylenediamine. One of the amino groups would need to be protected (e.g., by acetylation) before reacting with a sulfonating agent like chlorosulfonic acid to install the sulfonyl chloride group. Subsequent deprotection would be necessary. A more direct, though potentially less selective, approach could involve the direct reaction with a sulfonamide-forming reagent.
- Sulfonamide Formation (General Protocol): a. Dissolve the appropriate arylsulfonyl chloride (e.g., 3-aminobenzenesulfonyl chloride, if available) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution in an ice bath (0 °C). c. Add a suitable base (e.g., pyridine or triethylamine, typically 1.1 to 1.5 equivalents) to the solution to act as an acid scavenger. d. To this cooled solution, add a solution or stream of ammonia to introduce the second amino group of the sulfamide. e. Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. f. Monitor the reaction progress using thin-layer chromatography (TLC).
- Workup and Purification: a. Quench the reaction by the slow addition of water or dilute hydrochloric acid. b. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally, brine. c. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. d. Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product. e. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure **N-(3-aminophenyl)sulfamide**.

Characterization: The purified product should be characterized by standard analytical techniques, including:

- Melting point determination.
- ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm the chemical structure.

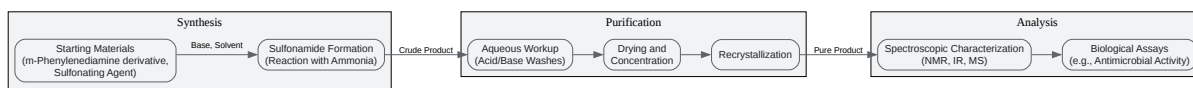
- Mass spectrometry to confirm the molecular weight.

Potential Biological Activity and Signaling Pathways

Sulfonamide-based drugs are well-known for their antimicrobial properties. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS)[6][7]. This enzyme is crucial for the synthesis of folic acid in bacteria, an essential nutrient for DNA and protein synthesis. By blocking this pathway, sulfonamides prevent bacterial growth and replication. It is highly probable that **N-(3-aminophenyl)sulfamide**, if biologically active as an antimicrobial, would follow this established mechanism.

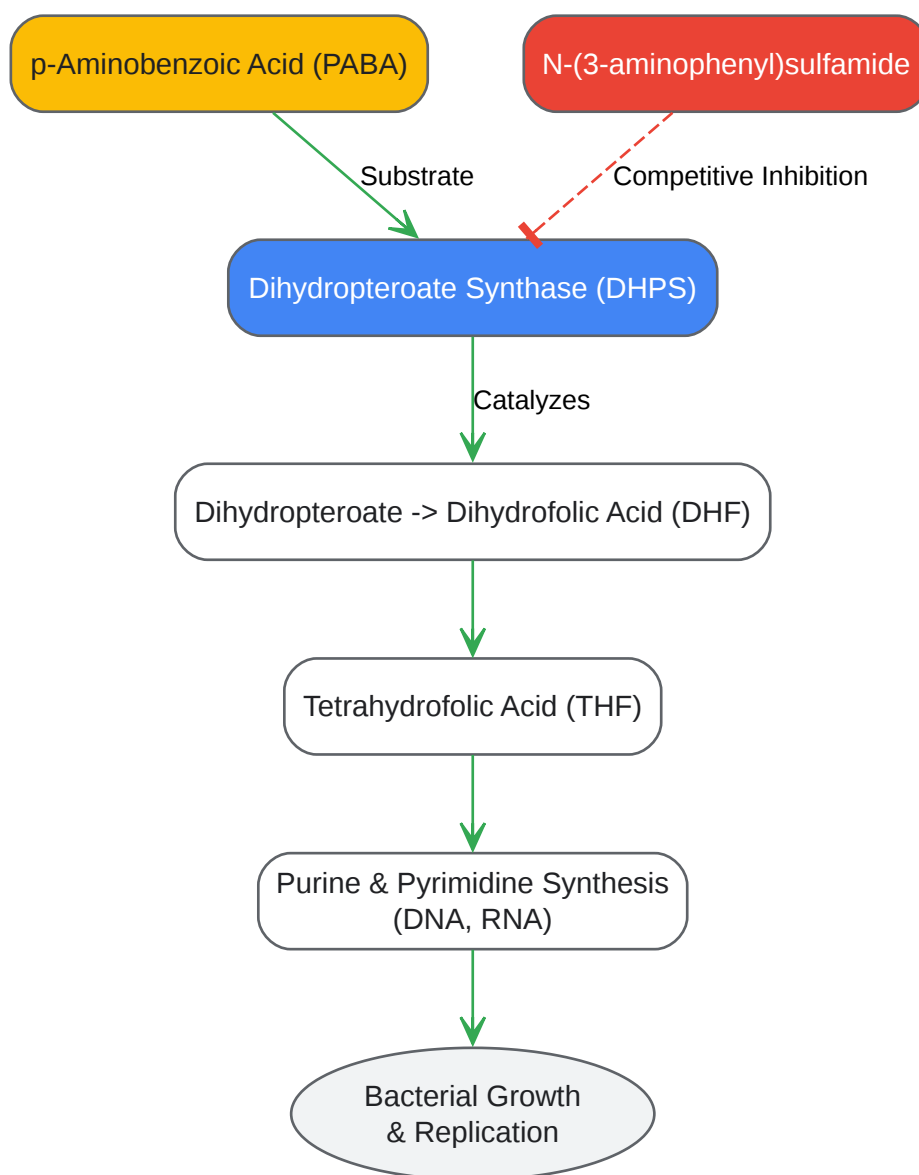
While specific studies on the biological activity of **N-(3-aminophenyl)sulfamide** are limited, some research on novel sulfamides has explored their potential as anticonvulsant agents[8].

Visualizations



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Caption: A generalized experimental workflow for the synthesis and characterization of **N-(3-aminophenyl)sulfamide**.



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Caption: The proposed mechanism of action for **N-(3-aminophenyl)sulfamide** as a competitive inhibitor of bacterial folic acid synthesis.

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